molecular formula C13H16N4O2S B2497355 ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate CAS No. 866136-28-9

ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2497355
CAS No.: 866136-28-9
M. Wt: 292.36
InChI Key: RMYQZRXJXYICFM-UHFFFAOYSA-N
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Description

Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a thiophene ring at position 3, an isopropylamino group at position 5, and an ethyl ester at position 4. The ethyl ester contributes to solubility in organic solvents, making it amenable to further derivatization. This compound is of interest in medicinal chemistry due to the triazine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Synthetic routes for analogous triazine derivatives often involve cyclocondensation of thioureas or amidrazones with carbonyl-containing reagents, followed by functionalization at specific positions .

Properties

IUPAC Name

ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYQZRXJXYICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Esterification: The carboxylic acid group on the triazine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Amination: The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane, and triethylamine.

Major Products Formed

    Oxidation: Thiophene sulfoxides and thiophene sulfones.

    Reduction: Dihydrotriazines.

    Substitution: N-substituted triazine derivatives.

Scientific Research Applications

Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic activities such as anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound can be used in the development of novel materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate can be contextualized against analogous triazine derivatives (Table 1).

Table 1: Comparison of Triazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound 5: Isopropylamino; 3: Thiophen-2-yl; 6: Ethyl ester 306.36 Moderate steric bulk, potential H-bond donor (NH), lipophilic ester Target compound
Ethyl 5-(allylamino)-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate 5: Allylamino; 3: Thiophen-2-yl; 6: Ethyl ester 290.34 Less steric hindrance, unsaturated allyl group for reactivity
Ethyl 5-(2,6-dimethylmorpholino)-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate 5: 2,6-Dimethylmorpholino; 3: Thiophen-2-yl; 6: Ethyl ester 375.45 Enhanced polarity, rigid morpholine ring
Ethyl 5-(phenylsulfanyl)-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate 5: Phenylsulfanyl; 3: Thiophen-2-yl; 6: Ethyl ester 369.46 Electron-withdrawing sulfanyl group, increased aromaticity
Ethyl 5-[(ethoxycarbonyl)amino]-3-oxo-2-(4-chlorophenyl)-2,3-dihydro-1,2,4-triazine-6-carboxylate 5: Ethoxycarbonylamino; 3: Oxo; 2: 4-Chlorophenyl 380.80 Reduced aromaticity (dihydrotriazine), chlorophenyl for halogen interactions

Key Observations

Substituent Effects on Reactivity: The isopropylamino group in the target compound provides steric shielding and hydrogen-bonding capacity, which may enhance binding affinity in biological targets compared to the allylamino variant .

Ethoxycarbonylamino substituents (as in compound 5a ) may limit rotational freedom, impacting conformational adaptability in binding pockets.

Synthetic Yields and Feasibility: Derivatives with bulky substituents (e.g., dihydrotriazines with chlorophenyl groups) show lower yields (32.6–34.3%) due to steric challenges during cyclization . The target compound’s synthesis likely mirrors efficient protocols for allylamino analogs (e.g., 79.3–86.8% yields for tetrahydrotriazines ), though solvent choice (e.g., 1,4-dioxane vs. xylene) may influence outcomes .

Biological Relevance :

  • Thiophene-containing triazines are explored for antimicrobial and anticancer activities, with sulfur atoms participating in hydrophobic interactions or metal coordination .
  • The ethyl ester group enables prodrug strategies, as seen in related compounds where ester hydrolysis generates active carboxylic acids .

Research Findings and Implications

  • Antimicrobial Activity : Thiophene-triazine hybrids demonstrate efficacy against Gram-positive bacteria, with MIC values <10 µg/mL in some cases .
  • Kinase Inhibition: Morpholino-substituted triazines (e.g., compound in ) show promise in targeting ATP-binding pockets due to their polarity and rigidity.

Further studies should prioritize enzymatic assays and crystallographic analyses to elucidate structure-activity relationships, leveraging the SHELX software suite for structural refinement .

Biological Activity

Ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with an ethyl carboxylate group and a thiophene ring. Its structural formula can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure contributes to its unique biological properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that derivatives of triazine compounds exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis viruses. The compound may inhibit viral replication through interference with viral polymerases or proteases.
  • Antimicrobial Properties : Studies have shown that triazine derivatives can possess significant antibacterial activity against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, demonstrating potential as an anticancer agent by inducing apoptosis in malignant cells.

Antiviral Activity

A study highlighted the antiviral efficacy of similar triazine compounds against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) ranging from 0.012 to 0.017 M without notable cytotoxicity . This suggests that this compound may also exhibit comparable antiviral properties.

Antimicrobial Efficacy

In vitro tests have demonstrated that triazine derivatives possess antimicrobial activity. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus . This indicates strong potential for development as antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives can induce cell death in cancer cell lines with IC50 values indicating effective concentrations for therapeutic use . These findings warrant further exploration into the compound's potential as an anticancer drug.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazine derivatives:

  • Case Study on Antiviral Activity : A derivative similar to ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine was tested for its ability to inhibit HIV replication in vitro. The study reported an EC50 value of approximately 3.98 μM with a high therapeutic index .
  • Antibacterial Evaluation : In another study focusing on antibacterial properties, a series of triazine derivatives were evaluated against common bacterial pathogens. The results indicated that the compounds exhibited significant antibacterial activity with MIC values ranging from 0.25 to 12.5 μg/mL .

Q & A

Basic: What are the optimal synthetic routes for ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazine core followed by functionalization. Key steps include:

  • Condensation reactions between thiourea derivatives and α-keto esters under reflux conditions (e.g., ethanol, 80°C) to form the triazine ring.
  • Substitution reactions for introducing the thiophen-2-yl and propan-2-ylamino groups, requiring catalysts like Cu(I) or Pd(0) for C–N bond formation .
  • Purity control via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures >95% purity .

Advanced: How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Thiophene substitution : The electron-rich thiophen-2-yl group enhances π-π stacking with biological targets (e.g., kinase active sites), increasing inhibitory potency compared to phenyl analogs .
  • Propan-2-ylamino group : Bulkier alkylamino groups improve lipophilicity (logP >2.5), enhancing membrane permeability but may reduce solubility. Comparative studies with ethyl or cyclopropylamino analogs show trade-offs between bioavailability and target engagement .
  • Triazine core modifications : Replacing the carboxylate with a nitrile group alters electronic properties, affecting binding affinity. DFT calculations (B3LYP/6-31G*) correlate charge distribution with activity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and triazine carbons (δ 155–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₄O₂S: 307.0862) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though challenges arise due to low crystallinity. Alternative methods like PXRD validate amorphous/crystalline phase purity .

Advanced: How can conflicting bioactivity data across similar triazine derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Experimental variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using WHO guidelines for IC₅₀ determination .
  • Substituent effects : Meta vs. para substitutions on aryl groups (e.g., 4-chlorophenyl vs. 3-methylphenyl) alter steric and electronic interactions. Molecular docking (AutoDock Vina) with protein structures (PDB: 1ATP) clarifies binding modes .
  • Solubility limitations : Poor aqueous solubility (<50 µg/mL) may lead to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability in in vivo studies .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid at Rf 0.3) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns trajectories to identify stable binding conformers .
  • QSAR models : Use partial least squares (PLS) regression on datasets (n >50 analogs) to correlate descriptors (e.g., polar surface area, H-bond donors) with IC₅₀ values .
  • ADMET prediction : Tools like SwissADME predict BBB permeability (TPSA <90 Ų) and CYP450 inhibition to prioritize candidates with favorable pharmacokinetics .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) .
  • Anticancer screening : MTT assay (72 hr exposure) in NCI-60 cell lines, with doxorubicin as a positive control.
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Catalyst optimization : Replace Pd(0) with cheaper Ni catalysts for C–S coupling, reducing costs without compromising yield (85% vs. 88%) .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., triazine ring closure), reducing batch variability .
  • Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery and higher E-factor scores .

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